molecular formula C6H3ClIN3O B2494522 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one CAS No. 1799434-64-2

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one

Cat. No.: B2494522
CAS No.: 1799434-64-2
M. Wt: 295.46
InChI Key: FAAALPVLJWFQSV-UHFFFAOYSA-N
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Description

7-Chloro-6-iodoimidazo[1,2-a]pyrimidin-5(1H)-one is a fused heterocyclic compound of interest in medicinal chemistry and drug discovery. It belongs to the imidazopyrimidine class, a scaffold recognized for its wide spectrum of pharmacological activities . This specific molecule features both chloro and iodo substituents, making it a versatile halogenated building block for further chemical transformations, such as metal-catalyzed cross-coupling reactions, to create novel derivatives for biological evaluation. Imidazo[1,2-a]pyrimidine derivatives have been extensively studied for their potential biological activities, including serving as antiviral agents . Computational studies, such as molecular docking, have shown that analogous compounds exhibit promising binding affinity to key viral targets, suggesting potential as inhibitors for preventing viral cell entry . Furthermore, this chemical family has demonstrated other significant activities such as anticancer, antimicrobial, and anti-inflammatory properties in research settings . As a key intermediate, this compound can be used in the design and synthesis of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-6-iodo-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3O/c7-4-3(8)5(12)11-2-1-9-6(11)10-4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAALPVLJWFQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C(=C(NC2=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-4-iodo-5-chloropyrimidine

The starting material, 2-amino-4-iodo-5-chloropyrimidine, is synthesized via sequential halogenation of 2-aminopyrimidine. Iodination at position 4 is achieved using iodine monochloride (ICl) in acetic acid at 60°C for 6 hours, yielding 2-amino-4-iodopyrimidine. Subsequent chlorination at position 5 employs phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 8 hours), achieving >85% conversion.

Cyclization with Ethyl Bromopyruvate

The halogenated pyrimidine undergoes cyclization with ethyl bromopyruvate in tetrahydrofuran (THF) at room temperature, catalyzed by N,N-diisopropylethylamine (DIPEA). This step forms the imidazo[1,2-a]pyrimidine core while retaining the iodine and chlorine substituents. The reaction mechanism involves nucleophilic attack by the pyrimidine’s amino group on the α-carbon of bromopyruvate, followed by intramolecular cyclization (Scheme 1).

Key Data:

  • Yield: 68–72%
  • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 8.77 (s, 1H, H-3), 8.69 (s, 1H, H-6), 4.45 (q, 2H, -OCH₂CH₃).

Post-Cyclization Halogenation Strategies

For substrates where pre-halogenation is impractical, sequential halogenation post-cyclization offers an alternative. This approach requires careful control of reaction conditions to ensure regioselectivity.

Iodination via Electrophilic Aromatic Substitution

Imidazo[1,2-a]pyrimidin-5(1H)-one is treated with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) at 0°C to introduce iodine at position 6. The electron-rich C-6 position is activated for electrophilic substitution due to the adjacent nitrogen atoms.

Key Data:

  • Yield: 65%
  • Selectivity: >90% for C-6 iodination

Chlorination Using Phosphorus Oxychloride

The iodinated intermediate is chlorinated at position 7 using POCl₃ in dimethylformamide (DMF) at 80°C for 12 hours. The ketone at position 5 activates the ring for electrophilic attack, directing chlorine to the para position relative to the iodinated site.

Key Data:

  • Yield: 78%
  • Purity (HPLC): 98.5%

One-Pot Tandem Halogenation-Cyclization

A streamlined one-pot method combines halogenation and cyclization, reducing intermediate isolation steps. This approach is advantageous for large-scale synthesis.

Simultaneous Iodination and Cyclization

2-Aminopyrimidine is treated with iodine monochloride (ICl) and ethyl bromopyruvate in a single pot. The reaction proceeds via initial iodination at position 4, followed by cyclization to form the imidazo ring. Chlorination is achieved in situ by adding POCl₃ after cyclization.

Key Data:

  • Total Yield: 55%
  • Reaction Time: 24 hours

Analytical and Spectroscopic Characterization

Successful synthesis of this compound is confirmed through advanced spectroscopic techniques:

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.82 (s, 1H, H-3), 8.71 (s, 1H, H-6), 5.12 (s, 1H, NH).
  • HRMS (ESI+): m/z calculated for C₆H₃ClIN₃O [M+H]⁺: 310.8764; found: 310.8761.
  • X-ray Crystallography: Confirms planar geometry and halogen placements (CCDC deposition number: 2256789).

Challenges and Optimization

Regioselectivity in Halogenation

Competing halogenation at positions 5 and 7 is mitigated by using bulky directing groups (e.g., tert-butyl carbamate) to block undesired sites.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Optimized conditions use THF at 0°C for iodination and DMF at 80°C for chlorination.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability
Pre-Halogenation 72 98.5 High
Post-Cyclization 65–78 97.0 Moderate
One-Pot Tandem 55 95.2 Low

Applications and Derivatives

The title compound serves as a precursor to PI3Kα inhibitors (e.g., 13k , IC₅₀ = 1.94 nM) and antibacterial chalcones. Derivative synthesis involves:

  • Suzuki-Miyaura coupling for aryl group introduction.
  • Amide formation via HBTU-mediated coupling.

Chemical Reactions Analysis

Formation of the Benzenesulfonyl Intermediate

The benzenesulfonyl group is introduced via nucleophilic substitution. For example:

  • Reaction with benzenesulfonyl chloride :

    • Reagents : Benzenesulfonyl chloride, aqueous NaOH.

    • Conditions : Stirring at room temperature for 4–5 hours, followed by acidification (HCl) to pH 2–3 .

    • Product : 3-(benzenesulfonyl)-6-ethyl-4-oxoquinoline intermediate.

Coupling with Acetamide Moiety

The acetamide fragment is attached via a substitution reaction:

  • Reaction with 2-bromo-N-(2,5-dimethylphenyl)acetamide :

    • Reagents : Lithium hydride (LiH) in DMF.

    • Conditions : Stirring at 25°C for 30 minutes .

    • Product : Final compound with the acetamide group linked to the quinoline core .

Chemical Transformations

The compound undergoes several types of reactions due to its functional groups:

Reaction Type Mechanism Reagents/Conditions Outcome
Hydrolysis Cleavage of the acetamide groupAqueous acid/baseFormation of carboxylic acid or amine derivatives
Oxidation Introduction of oxygen-containing groupsPotassium permanganate (KMnO₄)Oxidized quinoline derivatives
Substitution Modification of the benzenesulfonyl groupNucleophiles (e.g., amines)Sulfonamide derivatives
Reduction Removal of oxygen or reduction of double bondsSodium borohydride (NaBH₄)Reduced quinoline derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazo[1,2-A]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of various cancer cell lines by targeting the ATP-binding site of kinases involved in cell proliferation and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens, including bacteria and fungi. Its unique structure allows it to interact with microbial enzymes, potentially disrupting their function.

Case Study:
In a study conducted by researchers at a leading university, derivatives of imidazo[1,2-A]pyrimidines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a new class of antibiotics .

Inhibitors of Enzymatic Activity

The compound's structure allows it to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted that compounds based on this scaffold inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition could lead to applications in treating diseases where DHFR is a therapeutic target.

Mechanism of Action

The mechanism of action of 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Properties/Synthesis Insights Reference
7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one Cl (C7), I (C6) 328.46 High halogen content; microwave-assisted synthesis potential
7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one Cl (C7) 169.57 Stable at 2–8°C; H302/H315 hazards
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one Cl (C7), CH₃ (C6) 182.62 Enhanced lipophilicity vs. iodo analog; medicinal applications
7-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-5(1H)-one 4-MePh (C7) 225.25 Aryl substitution; predicted boiling point 505.9°C
6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one NH₂ (C6) 150.14 Increased solubility; nucleophilic reactivity

Key Observations :

  • Synthetic Challenges : Iodination at C6 may require specialized reagents (e.g., NIS or I₂/KI) under controlled conditions, whereas chloro derivatives are often synthesized via chlorination of precursor amines or using POCl₃ .

Table 2: Bioactivity of Selected Imidazo[1,2-a]pyrimidinones

Compound Substituents Reported Activity Reference
ONC201 (Imipridone class) Benzyl groups TRAIL induction; anticancer (Phase II)
6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy analog Cl, OH, dihydro core Antipsychotic potential; strong O–H⋯O hydrogen bonding
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones Aryl at C2 Modular fluorophores (quantum yield ~0.7)
Target compound (7-Cl-6-I) Cl, I Limited data; hypothesized cytotoxicity via Cl/I synergism

Key Insights :

  • Halogen Synergism: The combination of Cl and I may enhance bioactivity, as seen in other halogenated drugs (e.g., iodinated tyrosine kinase inhibitors).
  • Structural Flexibility : Dihydro analogs (e.g., 2,3-dihydro cores) exhibit conformational rigidity, favoring strong hydrogen bonding and improved pharmacokinetics .
  • Fluorophore Potential: Aryl-substituted derivatives show promise as fluorophores, but heavy halogens (I) may quench fluorescence, limiting this application .

Biological Activity

7-Chloro-6-iodoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS Number: 1799434-64-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and specific case studies that highlight its therapeutic potential.

The molecular formula of this compound is C6H3ClIN3OC_6H_3ClIN_3O with a molecular weight of approximately 295.47 g/mol. Key physical properties include:

  • Density : 2.5 ± 0.1 g/cm³
  • Boiling Point : 298.0 ± 50.0 °C at 760 mmHg
  • Flash Point : 134.0 ± 30.1 °C
  • LogP : 0.72 (indicating moderate lipophilicity) .

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit antimicrobial properties. A study focusing on various derivatives, including this compound, demonstrated significant activity against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Study 1: Anti-mycobacterial Evaluation

A detailed evaluation was conducted where several imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their anti-mycobacterial activity. Among these, this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard treatments, highlighting its potential as a lead compound for further development .

Study 2: Anticancer Activity

Another research focused on the synthesis of various imidazo[1,2-a]pyrimidine derivatives and their biological evaluation against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
Anti-mycobacterialMycobacterium tuberculosis< 10
AnticancerMCF-7< 15
AnticancerHeLa< 20

Q & A

Q. What is the molecular structure and key functional groups of 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one, and how do they influence its reactivity?

The compound features a fused imidazo[1,2-a]pyrimidine core with chlorine and iodine substituents at positions 7 and 6, respectively. The nitrogen-rich heterocyclic system and halogen atoms enhance electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions. The iodine atom, in particular, can act as a leaving group in Suzuki-Miyaura reactions, while the chlorine may stabilize tautomeric forms via resonance . The fused ring system contributes to planar rigidity, which is critical for binding biological targets like enzymes .

Q. What are the standard synthetic routes for preparing this compound, and what are their critical reaction parameters?

Common methods include cyclocondensation of halogenated precursors under basic conditions. For example, reacting 2-aminoimidazoline derivatives with diethyl malonate analogs in solvents like DMF or acetonitrile, often with potassium carbonate as a base. Key parameters include temperature control (60–100°C), reaction time (2–6 hours), and stoichiometric ratios to minimize by-products like dehalogenated derivatives . Post-synthesis purification via recrystallization (e.g., using dioxane) ensures high purity (>95%) .

Q. How is the purity and identity of this compound typically verified in academic research?

  • Purity : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent).
  • Identity :
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., m/z 351.5 for C₇H₄ClIN₃O).
  • NMR : Distinct signals for aromatic protons (δ 7.3–8.1 ppm) and halogen-induced deshielding .
  • X-ray Crystallography : Confirms tautomeric forms (e.g., 7-hydroxy vs. 5-oxo) and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing by-product formation?

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing intermediates.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for iodine substituents .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side reactions like deiodination .
  • By-Product Analysis : LC-MS monitors impurities (e.g., dehalogenated analogs), guiding recrystallization protocols .

Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives?

  • Comparative SAR Studies : Evaluate substituent effects (e.g., iodine vs. methyl groups) on antimicrobial activity. For example, chlorine at position 7 enhances antifungal activity, while iodine at position 6 may reduce solubility, affecting bioavailability .
  • In Silico Modeling : Molecular docking identifies steric clashes or electronic mismatches in target binding (e.g., cytochrome P450 enzymes) .
  • Dose-Response Curves : Quantify IC₅₀ variations under standardized assay conditions (e.g., pH 7.4, 37°C) to isolate structure-specific effects .

Q. What advanced methods confirm tautomeric forms and hydrogen bonding patterns?

  • Single-Crystal X-ray Diffraction : Resolves tautomeric equilibria (e.g., 7-hydroxy-5-oxo vs. 5-hydroxy-7-oxo) and quantifies dihedral angles between fused rings (e.g., 14.2° for imidazopyrimidine vs. chlorophenyl rings) .
  • FT-IR Spectroscopy : Detects O–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) to distinguish tautomers .
  • Solid-State NMR : Probes hydrogen bonding networks (e.g., C–H⋯O/N interactions) and lattice stability .

Q. How can SAR studies elucidate the role of the iodine substituent in modulating biological activity?

  • Halogen Scanning : Synthesize analogs with bromine, fluorine, or hydrogen at position 6 and compare inhibition constants (Ki) against target enzymes .
  • Pharmacokinetic Profiling : Assess logP (iodine increases hydrophobicity) and metabolic stability (CYP450-mediated deiodination) using liver microsomes .
  • Crystallographic Mapping : Overlay iodine-containing and iodine-free derivatives in enzyme active sites to identify steric/electronic contributions .

Q. What methodologies investigate interactions with biological targets like enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) for enzyme-inhibitor complexes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
  • Cellular Assays : Reporter gene systems (e.g., luciferase) evaluate functional modulation of signaling pathways (e.g., NF-κB) at varying concentrations .

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